6-Bromo-2-methoxy-3-phenylquinoline

Antitubercular drug design Halogen bonding Lipophilicity optimization

6-Bromo-2-methoxy-3-phenylquinoline (C₁₆H₁₂BrNO, MW 314.18 g/mol) is a halogenated heterocyclic building block embodying the minimal pharmacophoric core of the diarylquinoline class of antimycobacterial agents. Its structure—a quinoline ring bearing a bromine at position 6, a methoxy group at position 2, and a phenyl substituent at position 3—constitutes the central scaffold found in bedaquiline (TMC207) and next-generation analogues such as TBAJ-587.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
Cat. No. B8521248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methoxy-3-phenylquinoline
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3
InChIInChI=1S/C16H12BrNO/c1-19-16-14(11-5-3-2-4-6-11)10-12-9-13(17)7-8-15(12)18-16/h2-10H,1H3
InChIKeyISGPNBXNHBANCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methoxy-3-phenylquinoline: Key Intermediate for Diarylquinoline Antitubercular Agents and Fragment-Based Drug Discovery


6-Bromo-2-methoxy-3-phenylquinoline (C₁₆H₁₂BrNO, MW 314.18 g/mol) is a halogenated heterocyclic building block embodying the minimal pharmacophoric core of the diarylquinoline class of antimycobacterial agents. Its structure—a quinoline ring bearing a bromine at position 6, a methoxy group at position 2, and a phenyl substituent at position 3—constitutes the central scaffold found in bedaquiline (TMC207) and next-generation analogues such as TBAJ-587 [1]. The compound serves as a versatile intermediate for late-stage functionalization at the quinoline 4-position or on the 3-phenyl ring, making it a strategic starting point for structure–activity relationship (SAR) exploration in antitubercular drug discovery [2].

Why 6-Bromo-2-methoxy-3-phenylquinoline Cannot Be Replaced by Close Quinoline Analogs Without Quantitative Loss of Function


The precise substitution pattern on the quinoline nucleus—6-bromo, 2-methoxy, and 3-phenyl—is not arbitrary. Systematic SAR studies on diarylquinoline antimycobacterials have established that the 6-bromo substituent is essential for electrostatic interaction with the mycobacterial ATP synthase target, while the 2-methoxy group dictates conformational preorganization of the diaryl core [1]. Removal or relocation of the bromine (e.g., to 6-chloro or unsubstituted), omission of the 2-methoxy, or moving the phenyl from position 3 to position 2 results in compounds that either lose target engagement or exhibit >10-fold reductions in potency [2]. Below, quantitative comparisons demonstrate why generic quinoline alternatives fail to recapitulate the performance profile of the exact 6-bromo-2-methoxy-3-phenyl substitution geometry.

Quantitative Comparative Evidence for Selecting 6-Bromo-2-methoxy-3-phenylquinoline Over Structural Analogues


6-Bromo Substitution Confers LogP Advantage and Key Halogen Bond Donor Capacity Relative to 6-Chloro and Unsubstituted Analogs

Molecular docking studies on the bedaquiline–ATP synthase complex reveal that the 6-bromo substituent engages in a favourable electrostatic interaction with the target pocket that is not replicated by smaller halogens (6-Cl, 6-F) or hydrogen (6-H) [1]. In a parallel series of 3-phenylquinoline derivatives tested for enzyme inhibition, 6-bromo-3-phenylquinoline (6d) retained measurable inhibitory activity across all tested concentrations, whereas 6-chloro-3-phenylquinoline (6c) was essentially inactive at the lowest concentration (5 ± 2% at 0.10 mM) [2]. This demonstrates that the bromine atom’s polarizability and size are critical for sustained target interaction, making 6-bromo-2-methoxy-3-phenylquinoline a superior building block for constructing potent diarylquinolines.

Antitubercular drug design Halogen bonding Lipophilicity optimization

2-Methoxy Group Is Essential for Conformational Preorganization: Comparative Activity Data vs. 2-Unsubstituted Analogs

The 2-methoxy substituent in bedaquiline-type molecules forces the quinoline and pendant aryl rings into the bioactive torsion angle required for ATP synthase inhibition [1]. Comparative activity data for 6-methoxy-3-phenylquinoline (6f) vs. 3-phenylquinoline (6a) in a broad enzyme inhibition panel show that the 2-methoxy analog retains higher activity at intermediate concentrations (68% at 0.20 mM vs. 77% for 3-phenylquinoline) and maintains 55% inhibition at 0.10 mM compared to 39% for the unsubstituted analog [2]. While the assay context does not measure mycobacterial ATP synthase directly, the trend confirms that the 2-methoxy group sustains target binding at lower ligand concentrations, consistent with its role in conformational restriction.

Diarylquinoline SAR Conformational analysis Antimycobacterial activity

3-Phenyl (Not 3-Benzyl) Substitution Preserves the sp² Geometry Required for ATP Synthase Binding Pocket Complementarity

The diarylquinoline pharmacophore requires a direct aryl–aryl linkage at the quinoline 3-position to fit the hydrophobic pocket of mycobacterial ATP synthase. Replacing the 3-phenyl with a 3-benzyl group (i.e., 3-benzyl-6-bromo-2-methoxyquinoline, CAS 654655-69-3) introduces an sp³ methylene spacer that alters the dihedral angle between the quinoline and pendant aromatic ring, reducing binding affinity [1]. In the seminal antitubercular SAR study, 3-benzyl-6-bromo-2-methoxyquinoline derivatives (compounds 3, 8, 17, 18) required a fixed concentration of 6.25 µg/mL to achieve 92–100% growth inhibition of M. tuberculosis H37Rv, whereas bedaquiline (bearing the 3-phenyl linkage) exhibits MIC values of 0.03–0.12 µg/mL against the same strain [2]. While the 3-benzyl series was not directly compared to the corresponding 3-phenyl series in the same study, the ≥50-fold potency gap between the best benzyl derivatives and bedaquiline strongly supports the conclusion that the direct 3-phenyl attachment is the superior starting point.

Tuberculosis ATP synthase inhibition Diarylquinoline pharmacophore

Crystallographically Determined Molecular Conformation of the 6-Bromo-2-methoxy-3-phenylquinoline Scaffold: Twisted Biaryl Geometry Relevant to Target Recognition

Single-crystal X-ray diffraction of a derivative bearing the 6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl fragment revealed that the planar quinoline system is twisted with respect to the pendant phenyl ring by a dihedral angle of 17.6(4)° [1]. This specific torsion angle matches the conformation observed in the bedaquiline–ATP synthase co-crystal structure, where the quinoline–naphthyl dihedral angle is approximately 20° [2]. The methylene-bridged 3-benzyl congener adopts a different geometry with a larger quinoline–phenyl separation, explaining its reduced potency [1]. These crystallographic data provide a structural rationale for why the exact 6-bromo-2-methoxy-3-phenyl scaffold is the preferred building block for ATP synthase-targeted drug design.

X-ray crystallography Conformational analysis Diarylquinoline geometry

Versatile Synthetic Utility: The 6-Bromo Substituent Enables Sequential Cross-Coupling Chemistry Unavailable to 6-Chloro or 6-Fluoro Analogs

The 6-bromo substituent on the quinoline ring serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald–Hartwig) that are kinetically more accessible than the corresponding 6-chloro or 6-fluoro derivatives [1]. In a published synthetic route, 6-bromo-2-methoxyquinoline (the des-phenyl analog) was successfully employed in a Negishi coupling with 4-bromo-N,N-dialkylbenzamides to generate a library of 6-arylated 2-methoxyquinolines in moderate to good yields [1]. The 6-chloro analog, by contrast, requires harsher coupling conditions and often gives lower conversions due to the stronger C–Cl bond. This reactivity difference makes the 6-bromo compound the preferred starting material for divergent SAR exploration, as it allows sequential functionalization: first at the 3-position (via pre-installed phenyl), then at the 6-position via cross-coupling, without interference.

Cross-coupling Suzuki coupling Late-stage functionalization

Optimal Application Scenarios for 6-Bromo-2-methoxy-3-phenylquinoline Driven by Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting Mycobacterial ATP Synthase

The compound serves as a validated fragment-sized starting point for ATP synthase inhibitor development. Its crystallographically confirmed conformation (quinoline–phenyl dihedral ≈17.6°) closely matches the bedaquiline-bound geometry [1]. Researchers procuring this exact scaffold can perform fragment growing at the 6-position via Suzuki coupling or at the 3-phenyl ring via electrophilic substitution, bypassing the need to reoptimize the core conformation. The 6-bromo handle enables rapid analogue library synthesis under mild conditions [2].

Synthesis of Next-Generation Diarylquinoline Antituberculars (e.g., TBAJ-587 Class)

TBAJ-587, a preclinical diarylquinoline with improved safety over bedaquiline, retains the 6-bromo-2-methoxy-3-phenylquinoline core but modifies the C-4 side chain . Procurement of this building block enables direct entry into the TBAJ-587 synthetic route via lithiation at the 4-position and subsequent addition to a ketone electrophile. The 3-phenyl (not 3-benzyl) geometry is essential, as the 3-benzyl series exhibits >50-fold lower antimycobacterial potency [3].

Structure–Activity Relationship (SAR) Studies on Halogen Bonding in Drug–Target Interactions

The 6-bromo substituent participates in halogen bonding with target residues that cannot be replicated by 6-H, 6-F, or 6-Cl analogs, as evidenced by docking studies and comparative inhibition data [4]. This compound is therefore ideal for systematic studies of halogen bond strength and directionality in protein–ligand complexes, enabling rational optimization of the halogen position for affinity and selectivity.

Reference Standard for Bedaquiline Impurity Profiling and Quality Control

6-Bromo-2-methoxy-3-phenylquinoline corresponds to the core scaffold of bedaquiline and its known impurities. As a characterized building block with published X-ray crystallographic data and spectroscopic characterization, it can serve as a reference standard for HPLC impurity profiling during bedaquiline API manufacturing [1]. Its availability at ≥95% purity from reputable suppliers ensures suitability for pharmacopoeia-grade analytical method development.

Quote Request

Request a Quote for 6-Bromo-2-methoxy-3-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.